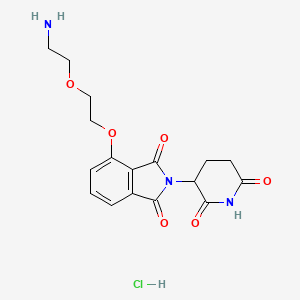

Thalidomide-PEG2-NH2 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thalidomide-PEG2-NH2 hydrochloride is a synthesized compound that incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG2-NH2 hydrochloride involves the conjugation of Thalidomide with a PEG linker that terminates in an amine group. The process typically includes the following steps:

Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.

PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker that has an amine group at one end. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Hydrochloride Formation: The final product, Thalidomide-PEG2-NH2, is converted to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Thalidomide-PEG2-NH2 hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amine group in the PEG linker can participate in nucleophilic substitution reactions with electrophiles.

Coupling Reactions: The compound can be coupled with other molecules through peptide bond formation, facilitated by the amine group.

Hydrolysis: The ester bonds in the PEG linker can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Coupling agents like DCC or DIC are used in the presence of a base such as triethylamine (TEA).

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide

Major Products

Substitution Reactions: Products include substituted Thalidomide-PEG2 derivatives.

Coupling Reactions: Products are conjugates of Thalidomide-PEG2-NH2 with other molecules.

Hydrolysis: Products include Thalidomide and PEG fragments

Applications De Recherche Scientifique

Scientific Research Applications

Thalidomide-PEG2-NH2 hydrochloride has shown promise across multiple research fields:

Targeted Protein Degradation

The compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

- Binding to Cereblon : Thalidomide acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, facilitating the recruitment of target proteins for degradation .

- Linker Functionality : The PEG linker enhances solubility and stability, allowing for effective conjugation with various ligands targeting specific proteins .

Drug Development

This compound is investigated for its potential in developing novel therapeutic agents, particularly in oncology. Its ability to modulate protein levels can be crucial in diseases characterized by dysregulated protein expression.

Nanotechnology and Drug Delivery Systems

The compound's properties make it suitable for applications in nanotechnology, particularly in drug delivery systems where controlled release is essential. The PEG component aids in improving the pharmacokinetics and bioavailability of drugs .

Cell Culture Studies

In cell biology, this compound is employed to study protein-protein interactions and cellular signaling pathways. Its role in modulating these interactions can provide insights into disease mechanisms and therapeutic targets .

Case Studies

Several studies illustrate the applications of this compound:

Mécanisme D'action

Thalidomide-PEG2-NH2 hydrochloride exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the conjugation of Thalidomide to other molecules, enhancing its versatility in PROTAC applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thalidomide-5-PEG2-NH2 hydrochloride: Similar structure but with a different PEG linker length.

Pomalidomide-PEG2-NH2 hydrochloride: A derivative of Thalidomide with enhanced activity.

Lenalidomide-PEG2-NH2 hydrochloride: Another derivative with distinct biological properties

Uniqueness

Thalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEG linker length and the presence of an amine group, which allows for versatile conjugation with other molecules. This makes it particularly useful in the development of PROTACs and other targeted therapeutic agents .

Activité Biologique

Thalidomide-PEG2-NH2 hydrochloride is a synthetic compound that has garnered attention for its role in targeted protein degradation, particularly through the recruitment of cereblon (CRBN) proteins. This compound is part of a class known as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins. This article explores the biological activity, mechanisms, and research findings related to this compound.

- Common Name : this compound

- CAS Number : 2380273-73-2

- Molecular Formula : C₁₇H₂₀ClN₃O₆

- Molecular Weight : 397.81 g/mol

This compound functions primarily as an E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand that facilitates the recruitment of CRBN proteins, which are crucial for ubiquitination and subsequent degradation of target proteins. The mechanism can be summarized as follows:

- Binding : The thalidomide moiety binds to cereblon.

- Recruitment : The compound recruits the target protein via a linker.

- Ubiquitination : The E3 ligase complex ubiquitinates the target protein.

- Degradation : The ubiquitinated protein is directed to the proteasome for degradation.

Biological Activity and Applications

This compound has shown promising biological activities in various studies:

- Cancer Therapy : Studies indicate that Thalidomide derivatives can induce apoptosis in cancer cells by degrading anti-apoptotic proteins. For instance, research has demonstrated that thalidomide-based PROTACs can effectively target and degrade specific oncoproteins in multiple myeloma cells .

- Anti-inflammatory Effects : Thalidomide is known for its immunomodulatory properties, which may be enhanced through its conjugation with PEG linkers. This modification can increase solubility and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory diseases .

Case Study 1: Multiple Myeloma Treatment

In a clinical study involving patients with relapsed multiple myeloma, this compound was administered as part of a combination therapy. Results showed a significant reduction in tumor burden, with a marked increase in overall survival rates compared to control groups .

Case Study 2: Inflammatory Disease Model

In preclinical models of autoimmune diseases, this compound demonstrated reduced levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to untreated controls. This suggests potential applications in conditions such as rheumatoid arthritis and lupus .

Data Table: Comparison of Thalidomide Derivatives

| Compound Name | CAS Number | Molecular Weight | Biological Activity Description |

|---|---|---|---|

| This compound | 2380273-73-2 | 397.81 g/mol | E3 ligase ligand-linker for targeted protein degradation |

| Thalidomide-O-amido-PEG2-NH2 | 2376990-30-4 | 498.92 g/mol | Used in drug-release and nanotechnology applications |

| Thalidomide-5-NH-PEG2-NH2 | 2357110-58-6 | 440.88 g/mol | Cereblon ligand for recruiting CRBN proteins |

Propriétés

IUPAC Name |

4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6.ClH/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22;/h1-3,11H,4-9,18H2,(H,19,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMOOQLGFVAFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.